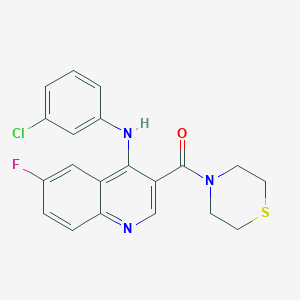
(4-((3-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a quinoline derivative that has been shown to have a variety of biological effects, including antimicrobial and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A significant area of research involving this compound is its synthesis and structural characterization. Novel compounds with similar structures have been synthesized and characterized using various spectroscopic techniques such as UV, IR, NMR, and mass spectrometry. These studies often involve density functional theory (DFT) calculations to investigate the equilibrium geometry, bonding features, and vibrational wave numbers of the compounds. Such research provides insights into the structural changes induced by substituting different electron-withdrawing groups and the thermodynamic stability and reactivity of these compounds (Shahana & Yardily, 2020).
Biological Activities
The potential biological activities of compounds structurally related to "(4-((3-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone" have also been a subject of investigation. For instance, compounds with aminoquinoline and chlorophenyl groups have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential (Kuramoto et al., 2003). Additionally, some derivatives have exhibited distinct inhibition on the proliferation of cancer cell lines, suggesting their use in anticancer research (Tang & Fu, 2018).
Analytical Applications
Research has also explored the use of similar quinoline derivatives as analytical reagents. For example, 4,7-Phenanthroline-5,6-dione (a compound with structural similarities) has been used as a fluorogenic labeling reagent for the quality control of amino acids in pharmaceuticals, demonstrating the versatility of quinoline derivatives in analytical chemistry (Gatti et al., 2004).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets. These studies help in elucidating the antibacterial activity of the compounds and their potential mechanisms of action (Shahana & Yardily, 2020).
Eigenschaften
IUPAC Name |
[4-(3-chloroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3OS/c21-13-2-1-3-15(10-13)24-19-16-11-14(22)4-5-18(16)23-12-17(19)20(26)25-6-8-27-9-7-25/h1-5,10-12H,6-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHVXMHMOAONIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B2822011.png)

![(Z)-8-(2-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2822015.png)

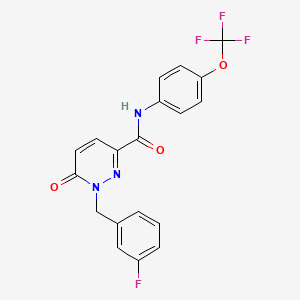
![Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenoxy)acetate](/img/structure/B2822021.png)
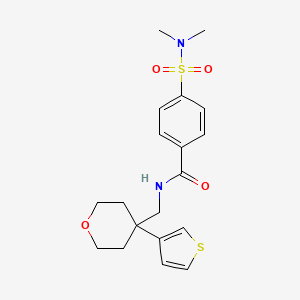
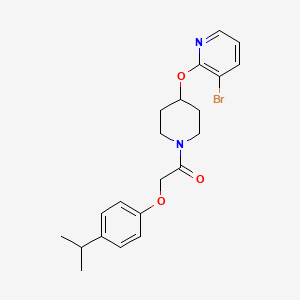
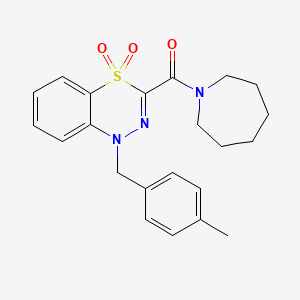
![furan-2-yl-[4-(1H-indol-4-yl)piperazin-1-yl]methanone](/img/structure/B2822027.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2822029.png)
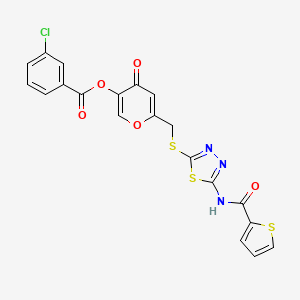
![3-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2822031.png)